N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound characterized by the presence of a cyclohexyl group, an oxadiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylamine Reaction: The synthesis begins with the reaction of cyclohexylamine with carbon disulfide and hydrazine hydrate to form 5-cyclohexyl-1,3,4-oxadiazole-2-thiol.
Acylation: The oxadiazole-2-thiol is then acylated with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine to yield N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under reflux conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Research could focus on its potential as an anti-inflammatory or anticancer agent, given the presence of the oxadiazole ring, which is known for its bioactivity.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The fluorophenyl group is often found in pharmaceuticals due to its ability to enhance metabolic stability and bioavailability.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could play a role in binding to biological targets, while the fluorophenyl group might enhance cell membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is unique due to the combination of the cyclohexyl group and the oxadiazole ring, which may confer distinct physical and chemical properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c17-13-8-6-11(7-9-13)10-14(21)18-16-20-19-15(22-16)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZMYEVIBZZQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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